Disodium;cyclohexane-1,2-dicarboxylate

Description

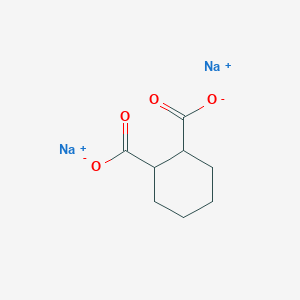

Disodium;cyclohexane-1,2-dicarboxylate is the sodium salt of cyclohexane-1,2-dicarboxylic acid, with the molecular formula Na₂C₈H₁₀O₄ and a calculated molecular weight of 216.11 g/mol. As a disodium salt, it is expected to exhibit high water solubility and ionic character, distinguishing it from ester-based derivatives commonly used in industrial applications. Potential uses may include roles in material science, catalysis, or as an intermediate in chemical synthesis, though further research is needed to confirm these applications .

Properties

CAS No. |

17273-90-4 |

|---|---|

Molecular Formula |

C8H10Na2O4 |

Molecular Weight |

216.14 g/mol |

IUPAC Name |

disodium;cyclohexane-1,2-dicarboxylate |

InChI |

InChI=1S/C8H12O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h5-6H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

InChI Key |

PKVQSSWKJIPMRR-UHFFFAOYSA-L |

SMILES |

C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Synonyms |

1,2-Cyclohexanedicarboxylic acid disodium salt |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Disodium; cyclohexane-1,2-dicarboxylate has the molecular formula and a molecular weight of 216.14 g/mol. Its structure features two carboxylate groups attached to a cyclohexane ring, contributing to its solubility and reactivity in various environments .

Plasticizer in Polymer Production

One of the primary applications of disodium; cyclohexane-1,2-dicarboxylate is as a plasticizer in the production of flexible plastics. It serves as an alternative to traditional phthalates, which have been associated with health risks such as endocrine disruption. DINCH, a related compound, has been used in sensitive applications such as:

- Medical Devices : Ensuring safety and compliance with health regulations.

- Food Packaging : Providing flexibility while minimizing migration into food products.

- Toys : Meeting stringent safety standards for children's products .

Biocompatibility Studies

Research has indicated that disodium; cyclohexane-1,2-dicarboxylate exhibits favorable biocompatibility profiles when used in medical applications. A study highlighted its reduced toxicity compared to high molecular weight phthalates like DEHP and DINP, making it suitable for long-term human contact .

Case Study: Medical Device Application

A case study focused on the use of DINCH in medical devices demonstrated that it maintained structural integrity and flexibility under physiological conditions. Urinary metabolite analysis showed lower toxicity levels compared to traditional plasticizers, indicating a safer profile for patients .

Environmental Impact and Safety Regulations

The environmental impact of disodium; cyclohexane-1,2-dicarboxylate is a significant consideration in its application. Regulatory bodies such as the European Food Safety Authority (EFSA) have evaluated its safety, establishing a tolerable daily intake (TDI) of 1 mg/kg body weight/day . This regulatory framework supports the compound's use in consumer products while ensuring public health safety.

Analytical Methods for Monitoring Exposure

Advancements in analytical methods have enabled the monitoring of disodium; cyclohexane-1,2-dicarboxylate exposure through biomonitoring techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to detect metabolites in biological samples, providing insights into human exposure levels and potential health effects .

Data Table: Biomonitoring Parameters

| Parameter | CAS No. | Methodology | Detection Limit |

|---|---|---|---|

| Cyclohexane-1,2-dicarboxylic acid monocarboxyisoctyl ester | 1637562-51-6 | LC-MS/MS | 0.05 μg/L |

| Cyclohexane-1,2-dicarboxylic acid mono hydroxyisononyl ester | 1637562-52-7 | LC-MS/MS | 0.05 μg/L |

| Cyclohexane-1,2-dicarboxylic acid monooxoisononyl ester | 1588520-62-0 | LC-MS/MS | 0.05 μg/L |

Future Research Directions

Future research on disodium; cyclohexane-1,2-dicarboxylate should focus on:

- Long-term Toxicity Studies : Understanding chronic exposure effects.

- Alternative Applications : Exploring potential uses in other industries such as agriculture or cosmetics.

- Regulatory Frameworks : Continuous evaluation of safety standards as new data emerges.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexane-1,2-dicarboxylate derivatives are broadly categorized into ester-based plasticizers and metal-coordinated frameworks , each with distinct structural, functional, and toxicological profiles. Below is a detailed comparison:

Table 1: Key Properties of Cyclohexane-1,2-Dicarboxylate Derivatives

Structural and Functional Differences

Ester Derivatives (DINCH, Bis(7-methyloctyl))

- Structure : Long alkyl chains enhance lipophilicity, making them suitable as plasticizers in flexible PVC products .

- Applications : Widely adopted as phthalate alternatives in medical devices and food packaging due to regulatory restrictions on phthalates .

- Toxicity : DINCH metabolites (e.g., OH-MINCH) are detectable in human urine and linked to oxidative stress and inflammation . Chronic exposure in zebrafish larvae disrupts lipid metabolism and behavioral responses .

Metal-Coordinated Salts (Disodium, Zinc)

- Structure : Ionic bonding with sodium or zinc ions increases hydrophilicity. Zinc frameworks exhibit structural diversity, with racemic forms showing greater stability than chiral counterparts .

- Applications : Zinc derivatives are studied for porous material design, while disodium salts may serve as catalysts or precursors in synthesis .

Other Derivatives (Dimethyl, Dibenzyl)

- Reactivity : Dimethyl esters participate in dilithiation reactions for synthesizing complex organic molecules .

Regulatory and Environmental Impact

- DINCH : Marketed as a safer alternative to phthalates but still classified as "regrettable" due to emerging toxicity data. Its use is rising in Europe, though long-term health impacts remain understudied .

- Disodium Salt: Limited environmental or toxicological data are available, highlighting a critical research gap.

Q & A

Basic: What analytical methods are recommended for detecting DINCH and its metabolites in biological samples?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are standard for quantifying DINCH metabolites in urine or serum. For example:

- LC-MS/MS enables quantification of oxidative metabolites like mono-hydroxy isononyl cyclohexane-1,2-dicarboxylate (OH-MiNCH) with limits of detection (LOD) as low as 0.04 ng/mL .

- HRMS coupled with mass defect filtering (MDF) or isotope tracing (SMAIT) identifies novel metabolites, such as 110 potential candidates in in vitro DINCH incubations .

- GC×GC-TOFMS is effective for detecting DINCH in environmental matrices like indoor dust, achieving high sensitivity (LOD: 1.13 ng/g) .

Basic: How is the structural characterization of DINCH derivatives performed?

Answer:

For related cyclohexane-dicarboxylate compounds (e.g., zinc frameworks):

- Single-crystal X-ray diffraction resolves chiral vs. racemic structures, revealing differences in topology and stability (e.g., layered vs. 3D frameworks) .

- Calorimetry measures thermodynamic stability, showing racemic forms are energetically favorable over homochiral analogs .

- Computational modeling (e.g., density functional theory) predicts structural diversity and guides synthesis of novel derivatives .

Advanced: What methodologies identify novel DINCH metabolites for human exposure assessment?

Answer:

- Mass Defect Filtering (MDF): Screens HRMS data for metabolites with mass defects consistent with DINCH’s structure, identifying 110 candidates in in vitro studies .

- Signal Mining Algorithm with Isotope Tracing (SMAIT): Uses isotopic patterns to distinguish metabolites from background noise, detecting 18 high-confidence candidates .

- Dose-response metabolomics: Correlates metabolite levels (e.g., OH-MiNCH) with exposure doses in controlled human studies, validated via HPLC-MS/MS .

Advanced: How can researchers address data gaps in DINCH’s ecological impact?

Answer:

Current safety data sheets (SDS) lack ecotoxicity, persistence, or bioaccumulation data . Recommended studies:

- PBT/vPvB assessments: Test biodegradation half-life in water/soil and bioconcentration factors (BCF) in aquatic organisms.

- Mobility studies: Measure soil adsorption coefficients (e.g., Koc) to predict environmental distribution.

- Tiered toxicity testing: Start with Daphnia magna acute toxicity assays, progressing to chronic exposure models for endocrine disruption .

Advanced: What experimental strategies assess endocrine disruption risks of DINCH metabolites?

Answer:

- Biomarker correlation studies: Measure urinary OH-MiNCH levels in cohorts (e.g., fertility clinic patients) and correlate with ovarian reserve markers (e.g., anti-Müllerian hormone) .

- In vitro receptor assays: Test metabolite binding affinity to estrogen (ERα/β) or androgen receptors (AR) using competitive binding assays .

- Longitudinal cohort studies: Track neurobehavioral outcomes in children prenatally exposed to DINCH metabolites, adjusting for co-exposures (e.g., phthalates) .

Advanced: How do DINCH’s material properties compare to traditional plasticizers?

Answer:

- Thermal stability: DINCH’s cyclohexane ring reduces volatility compared to phthalates like DEHP, as shown in PVC degradation studies .

- Mechanical performance: DINCH-plasticized PVC exhibits comparable flexibility to DEHP but lower migration rates in accelerated aging tests .

- Metabolic fate: DINCH undergoes faster oxidative metabolism than DEHP, producing fewer bioactive metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.